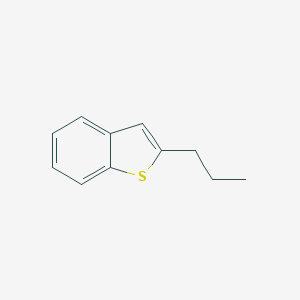
2-Propyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1-benzothiophene is an organic compound with the molecular formula C11H12S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. Benzothiophenes are known for their presence in petroleum-related deposits and their use as starting materials in the synthesis of larger, bioactive structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing benzo[b]thiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, leading to the final product via an S-migration process . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials under harsh reaction conditions. The development of green and efficient methods for synthesizing these compounds is an ongoing area of research .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of benzo[b]thiophene derivatives can lead to the formation of thiophene 1-oxides.
Reduction: Reduction reactions can modify the sulfur atom or other substituents on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) and trifluoroacetic acid (CF3CO2H) for oxidation reactions.
Reducing agents: Various reducing agents depending on the specific reaction requirements.
Catalysts: Metal catalysts like CuBr and 1,10-Phen for Ullmann cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce thiophene 1-oxides, while substitution reactions can yield a variety of functionalized benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propyl-1-benzothiophene has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of benzo[b]thiophene, 2-propyl- involves various molecular targets and pathways. For instance, the formation of a quaternary spirocyclization intermediate through selective ipso-addition leads to the final product via an S-migration process .
Vergleich Mit ähnlichen Verbindungen
2-Propyl-1-benzothiophene can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different structural and chemical properties.
Thiophene derivatives:
This compound stands out due to its specific synthetic routes, reaction conditions, and diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
16587-32-9 |
|---|---|
Molekularformel |
C11H12S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
2-propyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3 |
InChI-Schlüssel |
IBJARYHUXSJWRZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2S1 |
Kanonische SMILES |
CCCC1=CC2=CC=CC=C2S1 |
Synonyme |
2-PROPYLBENZO[B]THIOPHENE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














